molecular formula C18H29N3O2 B2915501 rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans CAS No. 2460740-39-8

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans

Cat. No.: B2915501
CAS No.: 2460740-39-8
M. Wt: 319.449
InChI Key: ZBUVKVYLZGMKBK-HZPDHXFCSA-N
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Description

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a benzyl group, making it a valuable molecule for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the protection of the amine group with a tert-butyl carbamate group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans can be compared with other piperidine derivatives, such as:

  • rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
  • rac-tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVKVYLZGMKBK-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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